Bis(5-bromo-2-fluorophenyl)ethane-1,2-dione
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Overview
Description
Bis(5-bromo-2-fluorophenyl)ethane-1,2-dione is a chemical compound with the molecular formula C14H6Br2F2O2 It is characterized by the presence of two bromine atoms and two fluorine atoms attached to a phenyl ring, with an ethane-1,2-dione group linking the two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-bromo-2-fluorophenyl)ethane-1,2-dione typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with an appropriate reagent to form the desired diketone. One common method involves the use of a base-catalyzed aldol condensation reaction followed by oxidation to yield the diketone. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Bis(5-bromo-2-fluorophenyl)ethane-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the diketone group to other functional groups such as alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction may produce alcohols or ethers .
Scientific Research Applications
Bis(5-bromo-2-fluorophenyl)ethane-1,2-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(5-bromo-2-fluorophenyl)ethane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-bromo-2-fluorophenyl)ethane-1,2-dione
- Bis(5-chloro-2-fluorophenyl)ethane-1,2-dione
- Bis(5-bromo-2-chlorophenyl)ethane-1,2-dione
Uniqueness
Bis(5-bromo-2-fluorophenyl)ethane-1,2-dione is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1,2-bis(5-bromo-2-fluorophenyl)ethane-1,2-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2F2O2/c15-7-1-3-11(17)9(5-7)13(19)14(20)10-6-8(16)2-4-12(10)18/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXKEIVVWRZVLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)C(=O)C2=C(C=CC(=C2)Br)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718452 |
Source
|
Record name | Bis(5-bromo-2-fluorophenyl)ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-09-2 |
Source
|
Record name | 1,2-Ethanedione, 1,2-bis(5-bromo-2-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(5-bromo-2-fluorophenyl)ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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